1,3-Benzoxazole, 2-(2-propenylthio)-
Description
Contextual Significance of Benzoxazole (B165842) Scaffolds in Advanced Organic Synthesis
The benzoxazole core is a versatile building block in organic synthesis due to its rigid, planar structure and the presence of both electron-donating and electron-accepting atoms. This arrangement provides a stable platform for a wide array of chemical modifications, allowing chemists to fine-tune the molecule's properties for specific applications. mdpi.com The synthesis of benzoxazole derivatives is well-established, with one of the most common methods being the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govnih.gov This straightforward approach has enabled the creation of extensive libraries of benzoxazole compounds for biological screening.
The significance of the benzoxazole scaffold is underscored by its presence in a variety of commercially available drugs and natural products. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govnajah.edunih.gov This wide range of biological activities has cemented the benzoxazole ring system as a key target for medicinal chemists.
Structural Distinctiveness of the 2-(2-propenylthio)- Substituent within Benzoxazole Derivatives
The defining feature of 1,3-Benzoxazole, 2-(2-propenylthio)- is the substituent at the 2-position of the benzoxazole ring. This 2-propenylthio group, also commonly known as an allylthio group, imparts unique structural and reactive characteristics to the molecule.
The allyl group (-CH₂-CH=CH₂) contains a reactive double bond, which can participate in a variety of addition and cycloaddition reactions, offering a handle for further functionalization. The thioether linkage (-S-) influences the electronic properties of the benzoxazole ring and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing another avenue for modifying the compound's polarity and biological activity. The flexibility of the propenylthio chain also allows for varied conformational possibilities, which can be crucial for its interaction with biological targets.
Overview of Academic Research Trajectories for Alkylthio-Substituted Benzoxazoles
Research into 2-alkylthio-substituted benzoxazoles has primarily focused on their synthesis and the evaluation of their biological activities. The general synthetic route to these compounds involves the S-alkylation of 2-mercaptobenzoxazole (B50546) with an appropriate alkyl halide. 2-Mercaptobenzoxazole itself is readily prepared from 2-aminophenol (B121084) and carbon disulfide. sapub.org
Studies have demonstrated that 2-alkylthio-benzoxazole derivatives possess a range of biological effects. For instance, various compounds within this class have been investigated for their fungicidal and herbicidal properties. e3s-conferences.orgresearchgate.net Research has shown that the nature of the alkyl group attached to the sulfur atom can significantly influence the biological potency of these compounds. For example, studies have reported on the fungicidal activity of 2-methylthiobenzoxazole. e3s-conferences.orgresearchgate.net While specific research focusing exclusively on 1,3-Benzoxazole, 2-(2-propenylthio)- is not extensively documented in publicly available literature, the established reactivity of the allyl group and the known biological potential of the 2-alkylthio-benzoxazole scaffold suggest that it is a compound with considerable potential for further investigation.
Physicochemical Properties of 1,3-Benzoxazole, 2-(2-propenylthio)- (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| LogP (Predicted) | 3.2 - 3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Note: The values in this table are predicted based on the chemical structure and have not been experimentally verified.
Comparative Biological Activity of Selected 2-Alkylthio-Benzoxazole Derivatives
| Compound | Alkyl Group | Reported Biological Activity | Reference |
| 2-Methylthiobenzoxazole | Methyl | Fungicidal, Herbicidal | e3s-conferences.orgresearchgate.net |
| 2-Ethylthiobenzoxazole | Ethyl | Fungicidal | researchgate.net |
| 2-Propylthiobenzoxazole | Propyl | Fungicidal | researchgate.net |
| 1,3-Benzoxazole, 2-(2-propenylthio)- | 2-Propenyl (Allyl) | Potential for diverse reactivity and biological activity due to the allyl group. | - |
This table provides a general overview based on available literature for related compounds and highlights the potential of the target compound.
Structure
3D Structure
Properties
CAS No. |
50463-17-7 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2 |
InChI Key |
JNQGKEVYGVTDKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,3 Benzoxazole, 2 2 Propenylthio
Established Synthetic Pathways for 2-Substituted Benzoxazoles
The benzoxazole (B165842) scaffold is a cornerstone in medicinal and materials chemistry, leading to the development of numerous synthetic protocols for its construction. nih.gov These methods primarily rely on the formation of the oxazole (B20620) ring fused to a benzene (B151609) nucleus, typically using 2-aminophenol (B121084) as a key precursor. rsc.org
Condensation Reactions Employing 2-Aminophenols and Carbonyl Derivatives
One of the most traditional and widely utilized methods for synthesizing 2-substituted benzoxazoles is the direct condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.orgnih.gov This approach involves a cyclization-dehydration sequence. The reaction can be performed with a range of carbonyl derivatives, including carboxylic acids, aldehydes, acyl chlorides, esters, and amides. mdpi.comnih.gov
The general mechanism commences with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon, followed by an intramolecular cyclization involving the hydroxyl group, and subsequent elimination of water to form the aromatic benzoxazole ring. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including acidic catalysts, high temperatures, microwave irradiation, and the use of ionic liquids. rsc.orgjocpr.com
For instance, the reaction of 2-aminophenols with aldehydes is a common route, often requiring an oxidant to facilitate the final aromatization step. nih.govresearchgate.net Catalysts like lead tetraacetate, iron(III) chloride, or even air can serve as the oxidant. rsc.org Similarly, condensation with carboxylic acids can be achieved under catalyst- and solvent-free conditions using microwave assistance. nih.gov
Table 1: Examples of Condensation Reactions for 2-Substituted Benzoxazole Synthesis
| Carbonyl Source | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Aldehydes | Fe3O4-supported ionic liquid, 70°C, sonication | 2-Aryl/Alkyl Benzoxazoles | rsc.orgnih.gov |
| Carboxylic Acids | Methanesulfonic acid or Microwave (catalyst-free) | 2-Aryl/Alkyl Benzoxazoles | nih.govjocpr.com |
| β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazoles | acs.org |
| Tertiary Amides | Triflic anhydride (B1165640) (Tf2O) and 2-Fluoropyridine | 2-Substituted Benzoxazoles | nih.gov |
Intramolecular Cyclization Reactions of Suitably Functionalized Precursors
An alternative strategy involves the intramolecular cyclization of precursors where the necessary components of the benzoxazole ring are already linked. These reactions are pivotal for constructing the heterocyclic core from open-chain molecules. rsc.org
A prominent example is the copper-catalyzed intramolecular cyclization of o-haloanilides. nih.govorganic-chemistry.org In this method, an o-haloaniline is first acylated, and the resulting anilide undergoes a copper-catalyzed C-O bond formation to close the ring. This pathway is believed to proceed through an oxidative insertion/reductive elimination mechanism involving Cu(I)/Cu(III) intermediates. organic-chemistry.org Another approach is the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of 2-aminophenol and an aldehyde. The intermediate imine undergoes cyclization to a 2,3-dihydro-benzoxazole, which is then oxidized to the final benzoxazole product. nih.govnih.gov
Targeted Synthesis of 1,3-Benzoxazole, 2-(2-propenylthio)- and Analogous Thioethers
The synthesis of the title compound requires the specific introduction of a thioether group at the 2-position of the benzoxazole ring. This is most commonly achieved through a two-step process involving the formation of a thiol intermediate followed by alkylation.
Thiolation and Subsequent Alkylation Strategies at the 2-Position
The most direct and well-established route to 1,3-Benzoxazole, 2-(2-propenylthio)- begins with the synthesis of the key intermediate, benzo[d]oxazole-2-thiol, also known as 2-mercaptobenzoxazole (B50546). This intermediate exists in tautomeric equilibrium between the thiol and thione forms. sapub.org
Synthesis of Benzo[d]oxazole-2-thiol (2-Mercaptobenzoxazole): This precursor is typically synthesized by reacting 2-aminophenol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent. rsc.orgchemicalbook.com The reaction can also be performed under high pressure and temperature in an autoclave. sapub.org
S-Alkylation to form 1,3-Benzoxazole, 2-(2-propenylthio)-: Once benzo[d]oxazole-2-thiol is obtained, the thiol group can be readily alkylated. To synthesize the target compound, the thiol is treated with a 2-propenyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. The base, such as potassium carbonate or triethylamine, deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the allyl halide in an SN2 reaction to form the desired thioether. nih.govmdpi.com This strategy is widely used for creating a variety of 2-thioether derivatives of benzoxazole by simply changing the alkylating agent. mdpi.com
Table 2: General Scheme for the Synthesis of 1,3-Benzoxazole, 2-(2-propenylthio)-
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| 1. Thiolation | 2-Aminophenol, Carbon disulfide | KOH, Ethanol, Reflux | Benzo[d]oxazole-2-thiol | rsc.orgchemicalbook.com |
| 2. S-Alkylation | Benzo[d]oxazole-2-thiol, Allyl bromide | K₂CO₃, Acetone, Reflux | 1,3-Benzoxazole, 2-(2-propenylthio)- | nih.govmdpi.com |
Modern and Sustainable Synthetic Approaches for Benzoxazole Thioethers
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods for forming carbon-sulfur (C-S) bonds. researchgate.net While the classical alkylation of thiols remains robust, modern approaches often target the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov These methods are part of a broader effort to create greener synthetic pathways in chemistry. researchgate.netnih.gov
Transition metal catalysis has become a powerful tool for the formation of C-S bonds, offering alternative pathways to traditional methods. researchgate.net These reactions often involve the cross-coupling of a C-H or C-X (X = halogen) bond with a sulfur source.
For the synthesis of 2-thioether substituted benzoxazoles, a potential modern strategy would involve the direct C-H functionalization at the 2-position of the benzoxazole ring. While C-H arylation and alkylation of benzoxazoles are well-documented, direct C-H thiolation is a less common but emerging field. nih.govorganic-chemistry.org A hypothetical transition-metal-catalyzed approach could involve the coupling of a pre-formed benzoxazole with a suitable sulfur-donating reagent. Catalytic systems based on copper, palladium, or nickel, which are known to effectively promote C-S cross-coupling reactions, would be prime candidates for such a transformation. researchgate.net These methods could offer advantages in terms of substrate scope and functional group tolerance over classical approaches.
Solvent-Free and Microwave-Assisted Cyclization Protocols
The development of solvent-free and microwave-assisted reactions represents a significant advancement in green chemistry, offering benefits such as reduced reaction times, lower energy consumption, and minimized use of hazardous organic solvents. ias.ac.inajrconline.org A notable and efficient approach for the synthesis of benzoxazole derivatives, including potentially 1,3-Benzoxazole, 2-(2-propenylthio)-, involves the cyclodesulfurization of a thiourea (B124793) precursor. figshare.comresearchgate.net
This reaction is typically carried out by reacting a 2-aminophenol with an appropriate isothiocyanate, in this case, allyl isothiocyanate, to form an N-(2-hydroxyphenyl)-N'-allylthiourea intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a sulfur-containing byproduct to yield the target benzoxazole.
A particularly effective method for this transformation is the use of hydrogen peroxide as a mild and inexpensive oxidant under microwave irradiation. figshare.com This approach avoids the need for harsh reagents and long reaction times often associated with traditional synthetic methods. The reaction is believed to proceed via the in situ formation of the disubstituted thiourea, which then undergoes intramolecular cyclodesulfurization to furnish the desired benzoxazole. figshare.com The use of microwave irradiation significantly accelerates this process. ias.ac.in
General protocols for similar syntheses involve mixing the 2-aminophenol derivative, the isothiocyanate, and an oxidizing agent, sometimes with a catalytic amount of an additive, and subjecting the mixture to microwave irradiation. ias.ac.in For instance, a general procedure for the microwave-assisted synthesis of 2,5-disubstituted benzoxazoles involves the condensation of 2-amino-4-methylphenol (B1222752) with aromatic aldehydes using iodine as the oxidant under solvent-free conditions. ias.ac.in A mixture of the reactants is subjected to microwave irradiation at a specific temperature for a short duration, followed by a simple work-up procedure to isolate the product. ias.ac.in While this example uses an aldehyde and iodine, the principle of rapid, solvent-free synthesis under microwave irradiation is directly applicable to the isothiocyanate-based route.
Optimization and Mechanistic Elucidation of Reaction Conditions for 2-(2-propenylthio)-benzoxazole Formation
The efficiency of the synthesis of 2-(2-propenylthio)-benzoxazole can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product. Key parameters that are typically investigated include the choice of solvent (or lack thereof), catalyst, oxidizing agent, reaction temperature, and reaction time.
For the microwave-assisted synthesis of benzoxazoles, a systematic optimization of reaction conditions is often performed. This can be illustrated by the synthesis of 5-methyl-2-phenylbenzoxazole, where various oxidants, solvents, and the amount of reagents were tested to find the optimal conditions. ias.ac.in
Table 1: Optimization of Reaction Conditions for a Representative Benzoxazole Synthesis (Please note: This table is a representative example based on the synthesis of a similar benzoxazole and is intended to illustrate the optimization process. Specific data for 1,3-Benzoxazole, 2-(2-propenylthio)- may vary.)
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | I₂ (1.0) | None | 120 | 10 | 85 |
| 2 | I₂ (1.0) | DMSO | 120 | 10 | Lower |
| 3 | I₂ (1.0) | Ethanol | 120 | 10 | Lower |
| 4 | Na₂S₂O₄ (1.0) | None | 120 | 10 | Inefficient |
| 5 | Oxone (1.0) | None | 120 | 10 | Inefficient |
| 6 | I₂ (1.5) | None | 120 | 10 | No significant change |
| 7 | I₂ (1.0) | None | 100 | 10 | Lower |
| 8 | I₂ (1.0) | None | 120 | 5 | Lower |
This interactive table is based on data for a similar reaction and demonstrates a typical optimization process.
The proposed reaction mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenol and an isothiocyanate via cyclodesulfurization involves several key steps. First, the amino group of 2-aminophenol attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. figshare.com
In the presence of an oxidizing agent like hydrogen peroxide, the sulfur atom of the thiourea is oxidized. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbodiimide-like intermediate, leading to the formation of a five-membered ring. Finally, the elimination of a sulfur-containing species and subsequent aromatization yields the stable 2-aminobenzoxazole (B146116) derivative. The use of microwave irradiation accelerates the rate-determining steps of this process, leading to a rapid and efficient synthesis.
Advanced Spectroscopic and Structural Elucidation of 1,3 Benzoxazole, 2 2 Propenylthio
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Spectral Assignment and Conformation Analysis of the Propenylthio Moiety
The ¹H NMR spectrum of 1,3-Benzoxazole, 2-(2-propenylthio)-, recorded in deuterochloroform (CDCl₃), provides a clear map of the proton environments within the molecule. The aromatic protons of the benzoxazole (B165842) ring appear as two distinct multiplets in the downfield region, specifically between 7.64-7.61 ppm and 7.29-7.26 ppm. This pattern is characteristic of the ABCD spin system of the fused benzene (B151609) ring.
The propenylthio side chain, also known as the allylthio group, displays a more complex set of signals due to spin-spin coupling. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) resonate as a doublet at 3.90 ppm. The terminal vinyl protons (=CH₂) show two distinct signals, a doublet of quartets at 5.40 ppm and a doublet of quartets at 5.23 ppm, indicating their diastereotopic nature. The internal vinyl proton (-CH=) appears as a multiplet centered at 6.04 ppm. The coupling between these protons confirms the connectivity and conformation of the allyl group attached to the sulfur atom.
Interactive Data Table: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.64-7.61 | m |
| Ar-H | 7.29-7.26 | m |
| =CH- | 6.04 | m |
| =CH₂ | 5.40 | dq |
| =CH₂ | 5.23 | dq |
| S-CH₂ | 3.90 | d |
Solvent: CDCl₃, m: multiplet, dq: doublet of quartets, d: doublet
Carbon (¹³C) NMR Characterization of the Benzoxazole Ring and Side Chain
The ¹³C NMR spectrum complements the proton data, confirming the carbon framework of the molecule. The carbon atom at the 2-position of the benzoxazole ring (C-2), bonded to the sulfur, is significantly deshielded and appears at 165.1 ppm. The carbons of the fused benzene ring are observed between 109.8 ppm and 151.3 ppm. Specifically, the carbons directly bonded to the heteroatoms (C-3a and C-7a) resonate at 141.8 ppm and 151.3 ppm, respectively. The remaining aromatic carbons (C-4, C-5, C-6, C-7) appear at 124.3 ppm, 124.0 ppm, 119.5 ppm, and 109.8 ppm.
In the propenylthio side chain, the internal vinyl carbon (=CH-) is found at 131.9 ppm, while the terminal vinyl carbon (=CH₂) resonates at 119.5 ppm. The methylene carbon (S-CH₂) attached to the sulfur atom is observed at 35.8 ppm. The assignment of these signals is consistent with the proposed structure and is supported by established data for similar benzazole systems. nist.govnih.gov
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 165.1 |
| C-7a | 151.3 |
| C-3a | 141.8 |
| C-5 | 124.3 |
| C-4 | 124.0 |
| C-6 | 119.5 |
| C-7 | 109.8 |
| =CH- | 131.9 |
| =CH₂ | 119.5 |
| S-CH₂ | 35.8 |
Solvent: CDCl₃
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation
The molecular ion peak (M⁺˙) would be expected at m/z 191, corresponding to the molecular formula C₁₀H₉NOS. A primary and highly characteristic fragmentation step for S-allyl compounds is the cleavage of the C-S bond, leading to the loss of the allyl radical (•CH₂CH=CH₂, 41 u). This would generate a highly stable benzoxazole-2-thiolate cation at m/z 150.
Another significant fragmentation pathway would involve the loss of a thiyl radical (•SH), if rearrangement occurs, or direct cleavage of the benzoxazole ring. The benzoxazole cation itself (m/z 119) is a known stable fragment. nist.gov Further fragmentation of the benzoxazole core would likely proceed through the loss of carbon monoxide (CO) to yield a fragment at m/z 91, followed by the loss of hydrogen cyanide (HCN) to produce a benzyne (B1209423) radical cation at m/z 64. The allyl cation at m/z 41 is also an expected fragment.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in the molecule. The IR spectrum of 1,3-Benzoxazole, 2-(2-propenylthio)- displays several characteristic absorption bands.
A prominent band observed at 1639 cm⁻¹ is attributed to the C=N stretching vibration of the oxazole (B20620) ring. The aromatic C=C stretching vibrations of the benzene ring are seen in the 1475-1448 cm⁻¹ region. The presence of the allyl group is confirmed by the C=C stretching vibration at approximately 1635 cm⁻¹ (often overlapping with the C=N band) and the C-H stretching of the vinyl group, which typically appears just above 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations characteristic of the benzoxazole system are found at 1240 cm⁻¹ and around 1015 cm⁻¹, respectively. The C-S stretching vibration is expected to appear as a weaker band in the 750-600 cm⁻¹ region.
Interactive Data Table: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1639 | C=N Stretch | Oxazole Ring |
| 1475-1448 | C=C Stretch | Aromatic Ring |
| 1240 | Asymmetric C-O-C Stretch | Benzoxazole Ring |
| 1015 | Symmetric C-O-C Stretch | Benzoxazole Ring |
X-ray Crystallography for Solid-State Molecular Geometry and Packing (if applicable to relevant derivatives)
While the single-crystal X-ray structure of 1,3-Benzoxazole, 2-(2-propenylthio)- has not been reported, analysis of related 2-substituted benzoxazole derivatives provides insight into the expected solid-state geometry. researchgate.netnih.govnih.gov
The benzoxazole ring system is characteristically planar or nearly planar. nih.gov The conformation of the molecule would be largely determined by the torsion angles around the S-C2 and S-C(allyl) bonds. In the solid state, molecules of this type are often organized into packing arrangements stabilized by weak intermolecular interactions. These can include π-π stacking interactions between the planar benzoxazole rings of adjacent molecules, with typical centroid-centroid distances around 3.6 Å. nih.gov Additionally, C-H···N and C-H···π hydrogen bonds can play a significant role in forming a three-dimensional supramolecular network. nih.gov The flexible 2-(2-propenylthio)- side chain may adopt various conformations to optimize crystal packing, potentially leading to polymorphism.
Chemical Reactivity and Mechanistic Investigations of 1,3 Benzoxazole, 2 2 Propenylthio
Reactivity Profile of the Benzoxazole (B165842) Heterocyclic Core
The benzoxazole ring system is an aromatic heterocycle that exhibits relative stability. nih.gov However, its structure contains reactive sites that allow for various chemical transformations. The reactivity is characterized by the interplay between the fused benzene (B151609) ring and the electron distribution within the oxazole (B20620) moiety.
Electrophilic Substitution Pathways on the Benzene Moiety
The benzoxazole core can undergo electrophilic aromatic substitution (SEAr) on its benzene ring. wikipedia.org The fused oxazole ring acts as a deactivating group towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the carbocyclic ring. This deactivation means that harsher conditions are typically required for reactions like nitration, halogenation, or Friedel-Crafts reactions compared to benzene itself. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoxazole Core
| Reaction Type | Typical Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-1,3-benzoxazole, 2-(2-propenylthio)- |
| Bromination | Br₂/FeBr₃ | 6-Bromo-1,3-benzoxazole, 2-(2-propenylthio)- |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-1,3-benzoxazole, 2-(2-propenylthio)- |
Nucleophilic Reactivity at the 2-Position and Ring Stability
The C-2 position of the benzoxazole ring is notably electrophilic. This is due to its position between the electronegative nitrogen and oxygen atoms, which withdraw electron density from the carbon. Consequently, the C-2 carbon is susceptible to nucleophilic attack. nih.govresearchgate.net In 1,3-Benzoxazole, 2-(2-propenylthio)-, the propenylthio group can function as a leaving group, allowing for nucleophilic substitution reactions at this position.
The stability of the aromatic benzoxazole ring is significant, and ring-opening reactions are not common under typical conditions. However, the presence of the thioether at the C-2 position makes it a focal point for reactivity, often leaving the core ring structure intact during transformations involving this substituent.
Chemical Transformations Involving the 2-(2-propenylthio)- Substituent
The 2-(2-propenylthio)- substituent provides a rich source of chemical reactivity, distinct from the benzoxazole core. The thioether linkage and the propenyl group's unsaturation are the primary sites for chemical transformations.
Allylic Rearrangements and Potential Thio-Claisen Rearrangement Analogues
Upon heating, 1,3-Benzoxazole, 2-(2-propenylthio)- undergoes a thermal rearrangement to yield 3-(2-propenyl)-1,3-benzoxazole-2(3H)-thione. kyoto-u.ac.jp This transformation is a sulfur analogue of the Claisen rearrangement, known as a thio-Claisen rearrangement. kyoto-u.ac.jprsc.org
The reaction proceeds through a concerted nih.govnih.gov-sigmatropic shift. kyoto-u.ac.jpsemanticscholar.org Mechanistic studies using deuterium (B1214612) labeling on the allylic group have demonstrated that the rearrangement occurs with a complete inversion of the allylic moiety, which is characteristic of a concerted cyclic transition state. kyoto-u.ac.jp This pathway avoids the formation of intermediate carbonium ions or free radicals. kyoto-u.ac.jp Kinetic studies show that the rate of this rearrangement is influenced by the heteroatom in the azole ring, with the reactivity order being -NMe > -O- > -S-. kyoto-u.ac.jp The low polar character of the transition state has been confirmed by kinetic solvent effect studies. kyoto-u.ac.jp
Table 2: Product of Thermal Rearrangement
| Starting Material | Condition | Product | Rearrangement Type |
|---|---|---|---|
| 1,3-Benzoxazole, 2-(2-propenylthio)- | Heat (e.g., 170-200°C) | 3-(2-propenyl)-1,3-benzoxazole-2(3H)-thione | Thio-Claisen Rearrangement |
Oxidation Reactions of the Thioether Linkage (e.g., sulfoxides, sulfones)
The sulfur atom in the thioether linkage is susceptible to oxidation. rsc.org Controlled oxidation can selectively yield either the corresponding sulfoxide (B87167) or sulfone. The reaction outcome is dependent on the choice of oxidant and the stoichiometry.
Sulfoxide Formation : Using one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) at low temperatures, selectively oxidizes the thioether to 1,3-Benzoxazole, 2-(2-propenylsulfinyl)-. google.comorganic-chemistry.orgnih.gov
Sulfone Formation : The use of two or more equivalents of the oxidizing agent under more forcing conditions leads to the formation of the sulfone, 1,3-Benzoxazole, 2-(2-propenylsulfonyl)-. rsc.orgorganic-chemistry.org
It is important to note that with strong oxidants, a competing reaction is the epoxidation of the carbon-carbon double bond in the propenyl group. google.com
Table 3: Oxidation Products of the Thioether Linkage
| Target Product | Typical Reagents | Stoichiometry (Oxidant:Sulfide) |
|---|---|---|
| 1,3-Benzoxazole, 2-(2-propenylsulfinyl)- (Sulfoxide) | H₂O₂, m-CPBA | ~1:1 |
| 1,3-Benzoxazole, 2-(2-propenylsulfonyl)- (Sulfone) | H₂O₂, m-CPBA, KMnO₄ | ≥2:1 |
Reactions at the Propenyl Unsaturation (e.g., addition reactions, cyclization)
The carbon-carbon double bond of the 2-propenyl group is a site for various addition and cyclization reactions.
Addition Reactions : The propenyl group can undergo typical electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would lead to the corresponding dihalo-adduct, while hydrohalogenation (e.g., HBr) would result in the addition of hydrogen and a halogen across the double bond, typically following Markovnikov's rule.
Cyclization Reactions : Electrophile-induced cyclization is a potential reaction pathway for this molecule. researchgate.net For example, treatment with an electrophile like iodine (I₂) could lead to the formation of a new heterocyclic ring. The reaction would likely proceed via the formation of an iodonium (B1229267) ion intermediate from the double bond, followed by an intramolecular nucleophilic attack from the nitrogen atom of the benzoxazole ring. This process, known as a 6-endo-dig cyclization, would result in a thiazolo[3,2-a]benzoxazolium salt derivative. Such cyclization reactions are valuable for constructing more complex fused heterocyclic systems. researchgate.netmdpi.com
Detailed Mechanistic Studies of Select Chemical Reactions
Investigations into the chemical behavior of related allylthio-substituted heterocyclic systems have revealed complex reaction pathways, particularly in electrophilic additions to the allyl group. These studies offer a predictive framework for the potential reactivity of 1,3-Benzoxazole, 2-(2-propenylthio)-.
One of the key reaction types explored for analogous compounds is bromination. The reaction of 2-allylthio-benzimidazole with bromine, for instance, does not result in a simple addition to the double bond. Instead, it proceeds through a sophisticated mechanism involving the formation of cyclic intermediates. researchgate.net It is plausible that 1,3-Benzoxazole, 2-(2-propenylthio)- would follow a similar reaction trajectory.
The proposed mechanism initiates with the electrophilic attack of bromine on the allyl double bond, leading to the formation of a bromonium ion intermediate. This intermediate is not static and can undergo intramolecular rearrangement. The sulfur atom, being nucleophilic, can attack the bromonium ion, leading to the formation of a more stable thiiranium ion intermediate. This intramolecular participation of the sulfur atom is a critical step that dictates the final product distribution. researchgate.net
The subsequent steps involve the opening of these cyclic intermediates by a nucleophile, which in the case of bromination is a bromide ion. The regioselectivity of this ring-opening process is a key aspect of the mechanistic study. The attack of the bromide ion on the thiiranium ion can lead to the formation of two isomeric products of bromine addition to the double bond. researchgate.net
Furthermore, under certain conditions, these reactions can also yield products of bromocyclization. These products, such as benzimidazo[2,1-b]thiazolium and benzimidazo[2,1-b] nih.govfrontiersin.orgthiazinium bromides in the case of 2-allylthio-benzimidazole, arise from further intramolecular reactions of the initial adducts. researchgate.net The formation of these fused heterocyclic systems highlights the rich and complex reactivity of the allylthio moiety in these compounds.
To illustrate the potential products and intermediates in the reaction of 1,3-Benzoxazole, 2-(2-propenylthio)- with an electrophile like bromine, a hypothetical reaction scheme can be proposed based on the studies of its benzimidazole (B57391) analogue.
Table 1: Postulated Intermediates and Products in the Bromination of 1,3-Benzoxazole, 2-(2-propenylthio)-
| Compound Type | Structure Name | Postulated Role in Mechanism |
| Intermediate | Bromonium ion | Initial electrophilic adduct |
| Intermediate | Thiiranium ion | Rearranged, more stable intermediate |
| Product | 1,3-Benzoxazole, 2-(2,3-dibromopropylthio)- | Product of bromine addition |
| Product | 1,3-Benzoxazole, 2-[2-bromo-1-(bromomethyl)ethyl]thio- | Isomeric product of bromine addition |
| Product | Benzoxazolo[2,1-b]thiazolium bromide derivative | Product of bromocyclization |
| Product | Benzoxazolo[2,1-b] nih.govfrontiersin.orgthiazinium bromide derivative | Product of bromocyclization |
It is important to emphasize that this mechanistic description is based on analogy, and detailed experimental and computational studies on 1,3-Benzoxazole, 2-(2-propenylthio)- are necessary to confirm these pathways and fully elucidate its chemical reactivity. Such studies would involve techniques like NMR spectroscopy to identify reaction intermediates and products, as well as kinetic studies to understand the reaction rates and influencing factors. researchgate.net
Theoretical and Computational Chemistry Studies of 1,3 Benzoxazole, 2 2 Propenylthio
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No specific studies utilizing quantum chemical calculations for 1,3-Benzoxazole, 2-(2-propenylthio)- were identified.
There are no available research findings that apply Density Functional Theory to determine the ground state properties, such as optimized geometry, bond lengths, and bond angles, specifically for 1,3-Benzoxazole, 2-(2-propenylthio)-.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. However, no published data on the HOMO-LUMO energy gap or the spatial distribution of these orbitals for 1,3-Benzoxazole, 2-(2-propenylthio)- could be located.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Information regarding Molecular Dynamics (MD) simulations to analyze the conformational landscape and flexibility of the 2-(2-propenylthio)- side chain in relation to the benzoxazole (B165842) core is not available in the reviewed literature.
In Silico Prediction of Reaction Pathways and Transition States
Computational predictions of reaction pathways and the characterization of transition states, which are instrumental in understanding reaction mechanisms and kinetics, have not been reported for 1,3-Benzoxazole, 2-(2-propenylthio)-.
Design and Synthesis of Analogues and Derivatives of 1,3 Benzoxazole, 2 2 Propenylthio
Structural Modifications of the 2-(2-propenylthio)- Side Chain
Modifications to the side chain at the 2-position of the benzoxazole (B165842) ring are crucial for altering the molecule's steric and electronic profile. The synthesis of the parent side chain often begins with the S-allylation of 2-mercaptobenzoxazole (B50546) using allyl bromide to yield 2-(allylthio)benzo[d]oxazole. researchgate.net From this precursor, a variety of structural changes can be implemented.
The 2-(2-propenylthio)- side chain offers multiple points for structural variation. The alkene portion can be altered through reactions like cross-metathesis, allowing for the introduction of different substituents and the extension or modification of the carbon chain. researchgate.net
Beyond the alkene, the entire allyl group can be substituted. A common strategy involves using the versatile precursor, benzo[d]oxazole-2-thiol, which is synthesized from 2-aminophenol (B121084). nih.govnih.govresearchgate.net This thiol can then be reacted with various electrophiles. For instance, reaction with 2-(chloromethyl)-1H-benzo[d]imidazole results in the replacement of the allyl group with a benzimidazolylmethyl moiety, significantly altering the side chain's complexity and potential for hydrogen bonding. nih.govresearchgate.net Another approach involves the reaction of the thiol with methyl chloroacetate (B1199739), which attaches a methyl ester group via the sulfur linkage. nih.gov
| Precursor | Reagent | Resulting Side Chain at C2 Position | Synthetic Strategy |
|---|---|---|---|
| 2-Mercaptobenzoxazole | Allyl Bromide | -S-CH₂CH=CH₂ (2-propenylthio) | S-allylation researchgate.net |
| 2-(Allylthio)benzoxazole | Various Alkenes | Varied Alkene Structures | Cross-Metathesis researchgate.net |
| Benzo[d]oxazole-2-thiol | 2-(Chloromethyl)-1H-benzo[d]imidazole | -S-CH₂-(1H-benzimidazol-2-yl) | Nucleophilic Substitution nih.govresearchgate.net |
| Benzo[d]oxazole-2-thiol | Methyl Chloroacetate | -S-CH₂COOCH₃ | Nucleophilic Substitution nih.gov |
Introducing heteroatoms and functional groups into the side chain is a key strategy for modulating physicochemical properties. Building upon the 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole scaffold, further functionalization is possible. For example, the benzimidazole (B57391) nitrogen can be alkylated with ethyl chloroacetate to introduce an ester group. nih.govresearchgate.net
This ester can then be converted into a hydrazide by reacting with hydrazine (B178648) hydrate, yielding 2-(2-((benzoxazol-2-ylthio) methyl)-1H-benzimidazol-1-yl) acetohydrazide. nih.govresearchgate.net This acetohydrazide intermediate serves as a versatile handle for introducing further diversity. Reaction with a wide range of substituted aldehydes leads to the formation of Schiff bases, incorporating additional aromatic or heterocyclic rings and various functional groups into the side chain. nih.govresearchgate.net This multi-step approach effectively introduces multiple nitrogen and oxygen atoms and creates complex, high-molecular-weight derivatives. slideshare.net
Substituent Effects on the Benzoxazole Ring System
The electronic and steric nature of substituents on the benzene (B151609) portion of the benzoxazole ring profoundly influences the molecule's reactivity and properties. Understanding these effects is critical for designing synthetic routes and for fine-tuning biological activity.
The substitution pattern on the 2-aminophenol precursor can significantly impact the efficiency of benzoxazole ring formation. During the synthesis of benzoxazole-2-carboxylate derivatives, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring enhanced the yield of the cyclization product. Conversely, the presence of a strongly deactivating carboxylic acid group on the benzene ring was found to prevent the cyclization reaction altogether.
In other synthetic methods, electron-withdrawing groups on the phenyl ring of the 2-aminophenol precursor, such as a nitro group, have been shown to decrease reaction yields, suggesting that such groups can disfavor the formation of necessary activated intermediates. mdpi.com However, many substituents are well-tolerated. For example, 2-aminophenols containing alkyl, chloro, or bromo substituents can be used to generate the corresponding substituted benzoxazoles in good to excellent yields. nih.gov These substituent effects extend beyond reactivity to influence biological properties; specific substitutions, such as a 4-methyl or 5-chloro group, have been correlated with higher inhibitory activity against certain enzymes. nih.gov
| Substituent Position | Substituent Type | Effect on Reaction Yield/Reactivity | Reference |
|---|---|---|---|
| C-5 | Electron-Donating Group (EDG) | Increased yield of cyclic product | |
| C-6 | Electron-Withdrawing Group (EWG) | Increased yield of cyclic product | |
| Any | Carboxylic Acid (-COOH) | Prevents cyclization | |
| Any | Nitro (-NO₂) | Decreased yield | mdpi.com |
| Any | Alkyl, Chloro, Bromo | Well-tolerated, good to excellent yields | nih.gov |
Achieving regioselective functionalization of the benzoxazole benzene ring is essential for creating specific isomers. One powerful method involves a copper(II)-catalyzed intramolecular oxidative C-H functionalization/C-O bond formation protocol starting from substituted anilide precursors. nih.govacs.orgacs.org The regioselectivity of this cyclization is highly dependent on the substituents present on the anilide. acs.orgacs.org
When substrates with a halogen or methoxy (B1213986) group at the meta-position are used, the cyclization occurs preferentially at the less sterically hindered C-6 position of the anilide, leading to the formation of 5-substituted benzoxazoles. acs.orgacs.org In a remarkable demonstration of directed synthesis, the presence of a directing group, such as a meta-pyrrolidinone substituent, can override steric effects. This group coordinates with the copper catalyst, forcing the C-H activation and subsequent cyclization to occur exclusively at the more sterically hindered C-2 position, thereby producing 7-substituted benzoxazoles with high selectivity. nih.govacs.orgacs.org This strategy provides a reliable method for accessing specific, and often difficult to synthesize, substitution patterns on the benzoxazole core. nih.gov
Combinatorial Chemistry and High-Throughput Synthesis of Analogous Libraries
To efficiently explore the structure-activity relationships (SAR) of benzoxazole derivatives, modern synthetic approaches like combinatorial chemistry and high-throughput synthesis are employed. These techniques allow for the rapid generation of large collections, or libraries, of structurally related compounds. researchgate.netnih.gov
A described combinatorial route for producing benzoxazoles with high diversity utilizes a multi-component Ugi reaction followed by a copper-catalyzed cyclization, demonstrating an effective strategy for library creation. researchgate.net Even the creation of smaller, focused libraries of 2-phenyl and N-phenyl benzoxazole derivatives has proven valuable for establishing initial SAR. nih.gov Furthermore, versatile synthetic methodologies, such as the reaction of ortho-substituted anilines with functionalized orthoesters, are explicitly designed to enable the development of new libraries of diverse heterocycles. organic-chemistry.org
A powerful high-throughput technique is liquid-phase combinatorial synthesis (LPCS), which utilizes a soluble polymer support like polyethylene (B3416737) glycol (PEG). acs.org This method combines the advantages of solution-phase chemistry (homogeneous reaction conditions) with the ease of purification associated with solid-phase synthesis, as the polymer-bound product can be easily precipitated. acs.org While demonstrated for benzimidazole libraries, this methodology is directly applicable to the parallel synthesis of benzoxazole libraries, allowing for the introduction of multiple points of chemical diversity in a rapid and efficient manner. acs.org
Future Perspectives and Emerging Research Avenues for 1,3 Benzoxazole, 2 2 Propenylthio
Development of Novel and Highly Efficient Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. Future research on 1,3-Benzoxazole, 2-(2-propenylthio)- is expected to focus on the development of sustainable synthetic routes.
Key Research Areas:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The application of microwave-assisted synthesis for 2-substituted benzoxazoles has been explored and could be optimized for the specific synthesis of 1,3-Benzoxazole, 2-(2-propenylthio)-.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. This method offers a green alternative by promoting reactions under milder conditions. The synthesis of various heterocyclic compounds has benefited from ultrasound assistance, suggesting its potential for the efficient production of the target molecule.
Environmentally Benign Catalysts: Research into the use of non-toxic, reusable, and biodegradable catalysts is a cornerstone of green chemistry. Future synthetic strategies for 1,3-Benzoxazole, 2-(2-propenylthio)- could involve the use of solid acid catalysts, ionic liquids, or biocatalysts to replace hazardous reagents.
Solvent-Free or Green Solvent Systems: The replacement of volatile organic solvents with greener alternatives such as water, supercritical fluids, or solvent-free reaction conditions is a key goal. Investigating these conditions for the synthesis of 1,3-Benzoxazole, 2-(2-propenylthio)- would significantly improve its environmental footprint.
Table 1: Comparison of Potential Green Synthetic Methodologies
| Methodology | Potential Advantages |
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, energy efficiency. |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, improved yields. |
| Green Catalysis | Reduced waste, catalyst reusability, lower toxicity. |
| Solvent-Free/Green Solvents | Minimized environmental pollution, reduced health hazards. |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of intermediates. The application of advanced spectroscopic techniques for the in situ monitoring of the synthesis of 1,3-Benzoxazole, 2-(2-propenylthio)- represents a significant area for future research.
Promising Spectroscopic Tools:
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for the continuous monitoring of the concentration of reactants, products, and intermediates by tracking changes in their characteristic vibrational frequencies. It can provide valuable data for reaction optimization and mechanistic studies of benzoxazole (B165842) formation.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time reaction monitoring. It provides quantitative data on all species in a reaction mixture simultaneously, offering a comprehensive understanding of the reaction progress.
In Situ Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or solvent-free systems. Its ability to provide detailed structural information makes it a valuable tool for understanding the molecular transformations occurring during the synthesis of 1,3-Benzoxazole, 2-(2-propenylthio)-.
These techniques would enable a deeper understanding of the reaction dynamics, leading to improved control over the synthesis and the potential for process automation.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and development of novel benzoxazole derivatives with desired properties.
Future Applications:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By developing QSAR models for benzoxazole derivatives, it would be possible to predict the potential biological activities of 1,3-Benzoxazole, 2-(2-propenylthio)- and guide the design of more potent analogues.
Predictive Modeling of Physicochemical Properties: ML algorithms can be trained to predict various properties such as solubility, reactivity, and toxicity based on the molecular structure. Applying these models to 1,3-Benzoxazole, 2-(2-propenylthio)- would allow for the in silico screening of its suitability for various applications.
De Novo Design of Novel Compounds: AI-powered generative models can design novel molecules with specific desired properties. This approach could be used to generate new benzoxazole derivatives based on the scaffold of 1,3-Benzoxazole, 2-(2-propenylthio)-, optimized for specific biological targets or material properties.
The integration of computational approaches will undoubtedly streamline the research and development process for this class of compounds.
Exploration of Unprecedented Reactivity Pathways and Chemical Transformations
Understanding the inherent reactivity of a molecule is fundamental to unlocking its full synthetic potential. Future research should aim to explore novel and unprecedented reactivity pathways for 1,3-Benzoxazole, 2-(2-propenylthio)-.
Potential Research Directions:
Transformations of the Allylthio Group: The 2-(2-propenylthio)- substituent offers a versatile handle for a variety of chemical transformations. Research could focus on reactions such as thiol-ene "click" chemistry, oxidation of the sulfur atom, and rearrangements of the allyl group to introduce new functional groups and create diverse molecular architectures.
Functionalization of the Benzoxazole Core: While the 2-position is substituted, the benzene (B151609) ring of the benzoxazole core presents opportunities for further functionalization through electrophilic aromatic substitution or other C-H activation strategies. Exploring these reactions would lead to a wider range of derivatives with potentially new properties.
Metal-Catalyzed Cross-Coupling Reactions: The thioether linkage can participate in various metal-catalyzed cross-coupling reactions. Investigating the reactivity of 1,3-Benzoxazole, 2-(2-propenylthio)- in reactions like the Suzuki, Heck, or Sonogashira coupling could provide efficient routes to more complex molecules.
Uncovering novel transformations will not only expand the chemical space accessible from this starting material but may also lead to the discovery of unexpected and valuable chemical properties.
Uncovering Novel Mechanistic Insights in Potential Biological and Material Science Applications
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govijresm.comnih.govresearchgate.net Furthermore, their unique photophysical properties make them interesting candidates for applications in material science. mdpi.comnih.gov A key area for future research will be to elucidate the specific mechanisms of action of 1,3-Benzoxazole, 2-(2-propenylthio)- in these potential applications.
Areas for Mechanistic Investigation:
Biological Activity:
Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which 1,3-Benzoxazole, 2-(2-propenylthio)- interacts is crucial to understanding its biological effects. Computational docking studies, followed by experimental validation, can be employed for this purpose. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of 1,3-Benzoxazole, 2-(2-propenylthio)- will help to establish clear SARs, providing insights into the key structural features required for its biological activity. mdpi.comnih.gov
Mechanism of Action Studies: Investigating the downstream cellular effects of the compound will help to elucidate its mechanism of action. For example, in the context of anticancer activity, studies could focus on its effects on the cell cycle, apoptosis, and specific signaling pathways. nih.govnih.gov
Material Science Applications:
Photophysical Properties: A detailed investigation of the absorption and emission properties of 1,3-Benzoxazole, 2-(2-propenylthio)- is necessary to assess its potential as a fluorescent probe, organic light-emitting diode (OLED) component, or sensor.
Self-Assembly and Supramolecular Chemistry: The planar benzoxazole core and the flexible allylthio group may allow for interesting self-assembly behaviors, which could be explored for the development of novel materials with unique optical or electronic properties.
A thorough understanding of the mechanistic underpinnings of its activity will be essential for the rational design of next-generation compounds with enhanced efficacy and specificity for both biological and material science applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-propenylthio)-1,3-benzoxazole derivatives, and how do reaction conditions influence yield?
- Methodology :
- Stepwise alkylation : React 2-mercaptobenzoxazole with allyl bromide in a polar aprotic solvent (e.g., DMF) under reflux with a base (K₂CO₃ or NaH) to introduce the propenylthio group. Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients .
- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100–120°C for 15–30 minutes) to enhance yield and reduce side products .
- Key variables : Solvent polarity, catalyst (e.g., phase-transfer catalysts), and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize 2-(2-propenylthio)-1,3-benzoxazole derivatives?
- FT-IR : Identify the C=S stretch (1050–1250 cm⁻¹) and allyl C=C stretch (~1640 cm⁻¹). Compare with computational spectra (DFT) to validate structural assignments .
- NMR : Use H-NMR to confirm allyl proton coupling patterns (δ 5.2–5.8 ppm for vinyl protons; J = 10–17 Hz for trans/cis isomers). C-NMR can resolve the benzoxazole C2 carbon (δ ~150 ppm) and allyl carbons .
- UV-Vis : Analyze π→π* transitions of the benzoxazole core (λmax ~270–320 nm) and shifts caused by substituents .
Q. What experimental designs are effective for screening the biological activity of 2-(2-propenylthio)-1,3-benzoxazole derivatives?
- Anticancer assays :
- Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis/necrosis .
- Antibacterial studies :
- Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., DNA gyrase) .
Q. What safety protocols are critical when handling 2-(2-propenylthio)-1,3-benzoxazole derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and solvent evaporation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid inhalation of fine powders .
Advanced Research Questions
Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism influence the photophysical properties of 2-(2-propenylthio)-1,3-benzoxazole derivatives?
- Experimental approach :
- Use time-resolved fluorescence spectroscopy to measure ESIPT kinetics (τ ≈ 1–10 ps). Compare with DFT calculations (e.g., Gaussian 09) to map potential energy surfaces .
- Modify substituents (e.g., electron-withdrawing groups) to stabilize the keto/enol tautomers and alter emission wavelengths .
Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives across studies?
- Case example : Discrepancies in antitumor activity (e.g., IC₅₀ variations in MCF-7 cells):
- Variables to control : Cell passage number, serum concentration in media, and incubation time.
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Reproduce assays in triplicate with blinded analysis .
Q. How can molecular dynamics (MD) simulations predict the stability of 2-(2-propenylthio)-1,3-benzoxazole derivatives in aqueous environments?
- Protocol :
- Simulate solvation using explicit water models (e.g., TIP3P) in software like GROMACS. Track hydrogen bonding between the propenylthio group and water over 100-ns trajectories .
- Analyze radial distribution functions (RDFs) to identify aggregation tendencies or hydrolysis risks .
Q. What role do benzoxazole derivatives play in fluorescent probe design for metal cation detection?
- Design principles :
- Incorporate chelating groups (e.g., hydroxy, methoxy) into the benzoxazole scaffold. For Mg²⁺ sensing, use 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which shows a 10-fold fluorescence enhancement upon binding .
- Validate selectivity via competition assays with Zn²⁺, Ca²⁺, and Fe³⁺. Measure dissociation constants (Kd) using titration curves .
Q. How can photostability studies guide the application of 2-(2-propenylthio)-1,3-benzoxazole derivatives in UV filters?
- Methodology :
- Expose derivatives to UV-B/C radiation (280–400 nm) in quartz cuvettes. Monitor degradation via HPLC and calculate half-life (t₁/₂). Amino-substituted derivatives exhibit higher stability (t₁/₂ > 50 hours) compared to acetylated analogs .
- Correlate photostability with Hammett substituent constants (σ) to predict electron-donating/withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
